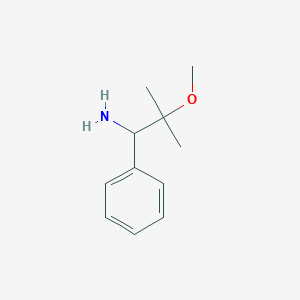

2-Methoxy-2-methyl-1-phenylpropan-1-amine

Description

Contextualization within Amine Chemistry and Organic Synthesis

Chiral amines are fundamental to modern organic and medicinal chemistry. They form the core of numerous pharmaceuticals, agrochemicals, and natural products. researchgate.net The stereochemistry of these amines is often crucial for their biological activity. Consequently, the development of methods for the stereoselective synthesis of chiral amines is an area of intense research. researchgate.net 2-Methoxy-2-methyl-1-phenylpropan-1-amine is a primary amine that belongs to this important class of compounds. Its structure, featuring a chiral center, makes it a valuable target for synthesis and a potential precursor for more complex chiral molecules. The synthesis of chiral amines can be achieved through various methods, including asymmetric reductive amination and enzymatic transamination. wiley.comacs.org

Structural Features and Potential for Stereoisomerism

The structure of this compound includes a phenyl group, a primary amine, and a methoxy (B1213986) group attached to a propane (B168953) backbone. A key feature of this molecule is the presence of a stereocenter at the first carbon atom of the propanamine chain, which is bonded to the phenyl group and the amino group. This chirality means that the compound can exist as two non-superimposable mirror images, known as enantiomers (the (R) and (S) forms).

The specific arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer. The presence of a bulky phenyl group and a methoxy group in proximity to the chiral center can influence the molecule's reactivity and its interactions with other chiral molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H17NO |

| Molar Mass | 179.26 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (predicted) |

Significance as a Chiral Building Block and Synthetic Intermediate

Enantiomerically pure chiral amines are highly sought-after as building blocks in the synthesis of single-enantiomer drugs. enamine.net The market for single-isomer pharmaceuticals has seen significant growth, underscoring the importance of such chiral building blocks. enamine.net this compound, in its enantiomerically pure forms, has the potential to be a valuable intermediate for the synthesis of complex target molecules.

Chiral amines can be used in several ways in asymmetric synthesis:

As chiral auxiliaries: They can be temporarily attached to a substrate to direct a stereoselective reaction, after which the auxiliary is removed.

As chiral bases or catalysts: They can be used to catalyze reactions in an enantioselective manner. sigmaaldrich.com

For resolution of racemates: They can be used to separate a racemic mixture of a carboxylic acid into its individual enantiomers through the formation of diastereomeric salts.

The specific structural features of this compound, including the primary amine and the nearby stereocenter, make it a candidate for these applications.

Scope and Research Objectives within Chemical Science

The study of this compound in chemical science would likely focus on several key objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to obtain the (R) and (S) enantiomers in high purity. This could involve asymmetric synthesis or the resolution of a racemic mixture.

Further research would likely explore the utility of the enantiomerically pure forms of this amine as chiral building blocks in the synthesis of more complex molecules, potentially with pharmaceutical or other biological applications. Investigating its effectiveness as a chiral auxiliary or catalyst in asymmetric reactions would also be a significant area of research. The unique combination of a primary amine, a methoxy group, and a phenyl group in a chiral framework provides a rich platform for synthetic exploration.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-methoxy-2-methyl-1-phenylpropan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-11(2,13-3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 |

InChI Key |

TWHLTZMRVCGXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 2 Methyl 1 Phenylpropan 1 Amine and Its Analogs

Classical Synthetic Routes to Amines

Classical methods for amine synthesis remain fundamental in organic chemistry, offering robust and well-understood pathways to a wide array of amine-containing compounds. researchgate.net These routes often involve multi-step sequences and the application of well-known named reactions that have been refined over decades.

Linear synthesis, which involves the sequential modification of a starting material through a series of discrete reactions, is a common approach for constructing complex molecules like substituted phenethylamines. A relevant example is a synthetic route developed for 2-methyl-1-substituted phenyl-2-propanamine compounds, which are close analogs of the target molecule. google.com This method highlights a typical multi-step process:

Alkylation: The synthesis begins with the reaction of a substituted benzyl halide (e.g., benzyl chloride or bromide) with isobutyronitrile in the presence of a base. This step forms a new carbon-carbon bond, creating a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate. google.com

Hydrolysis: The resulting nitrile is then subjected to hydrolysis under basic conditions, converting the nitrile group (-CN) into a carboxylic acid group (-COOH) to yield 2-methyl-1-substituted phenyl-2-butyric acid. google.com

Rearrangement and Reduction: The carboxylic acid is then transformed into the final primary amine. This is often achieved through a rearrangement reaction, such as the Curtius rearrangement (discussed in section 2.1.2.2), followed by a final reduction step like catalytic hydrogenation. google.com

Named reactions are crucial tools in organic synthesis, providing reliable methods for specific chemical transformations. Several of these reactions are particularly well-suited for the synthesis of primary amines.

The Ritter reaction is a versatile method for preparing N-alkyl amides, which can subsequently be hydrolyzed to form primary amines. The reaction involves the addition of a nitrile to a carbocation intermediate generated from an alkene or an alcohol in the presence of a strong acid. organicreactions.orgwikipedia.org

The general mechanism proceeds as follows:

Carbocation Formation: A stable carbocation is generated from a suitable precursor, such as a tertiary alcohol, in a strong acid medium. missouri.edu

Nucleophilic Attack: The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion. wikipedia.orgmissouri.edu

Hydrolysis: The nitrilium ion is then hydrolyzed during aqueous workup to yield an N-substituted amide. missouri.eduopenochem.org

Amine Formation: The resulting amide can be hydrolyzed further under acidic or basic conditions to produce the primary amine.

This reaction is particularly useful for the synthesis of amines with a tertiary alkyl group attached to the nitrogen, as it is an effective method for preparing amides of tertiary carbinamines. organicreactions.orgresearchgate.net

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Generation of a carbocation | Alcohol or Alkene, Strong Acid (e.g., H₂SO₄) |

| 2 | Nucleophilic addition of a nitrile | Nitrile (R-C≡N), Nitrilium Ion |

| 3 | Hydrolysis to an N-substituted amide | Water (H₂O) |

| 4 | Optional hydrolysis to a primary amine | Acid or Base |

The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate, which can then be converted into a primary amine. allen.innih.gov This reaction is known for its tolerance of a wide variety of functional groups and for proceeding with complete retention of the stereochemistry of the migrating group. nih.gov

The reaction sequence involves:

Acyl Azide Formation: A carboxylic acid is converted into an acyl azide. This is typically done by first converting the acid to an acid chloride, which then reacts with an azide salt (e.g., sodium azide). libretexts.org

Rearrangement: Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) to form an isocyanate intermediate. allen.injove.com This step involves the migration of the alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen. jove.com

Amine Formation: The isocyanate is then reacted with water, which leads to the formation of a carbamic acid. This intermediate is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine. jove.comjove.com

A key advantage of the Curtius rearrangement is that it produces primary amines that are free from contamination by secondary or tertiary amines. nih.gov This method is explicitly mentioned in a patented synthesis for analogs of the target compound, where a 2-methyl-1-substituted phenyl-2-butyric acid is converted to the corresponding amine. google.com

The Hofmann rearrangement, also known as Hofmann degradation, converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The reaction is carried out using a halogen (such as bromine), a strong base (like sodium hydroxide), and water.

The mechanism is complex but can be summarized in the following key steps:

N-Haloamide Formation: The primary amide is deprotonated by the base, and the resulting anion reacts with the halogen to form an N-haloamide. jove.com

Rearrangement to Isocyanate: Further deprotonation is followed by a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis to Amine: The isocyanate is then hydrolyzed by water to a carbamic acid, which, similar to the Curtius rearrangement, spontaneously loses carbon dioxide to give the final primary amine product. jove.comwikipedia.org

This reaction is valuable for shortening a carbon chain while introducing a primary amine group. chemistrysteps.com

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

|---|---|---|

| Starting Material | Carboxylic Acid (via Acyl Azide) | Primary Amide |

| Key Intermediate | Isocyanate | Isocyanate |

| Byproducts | N₂, CO₂ | CO₂, Halide Salt |

| Change in Carbon Chain | Loss of one carbon atom | Loss of one carbon atom |

| Key Reagents | Azide source, Heat | Halogen (Br₂), Strong Base (NaOH) |

Reduction reactions provide direct pathways to amines from various functional groups. These methods are among the most common strategies for amine synthesis. researchgate.net

Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgquimicaorganica.org Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as Raney nickel or palladium on carbon (Pd/C). studymind.co.ukcommonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine byproducts, which can be minimized by adding ammonia to the reaction mixture. commonorganicchemistry.com The industrial preference is often catalytic hydrogenation due to the high cost of LiAlH₄. studymind.co.uk

Reduction of Amides: Amides can be reduced to amines using a strong reducing agent like LiAlH₄. libretexts.orgorgoreview.com Unlike the Hofmann rearrangement, this reduction converts the carbonyl group (C=O) of the amide directly into a methylene group (-CH₂-) without the loss of a carbon atom. libretexts.org Primary, secondary, and tertiary amides can be reduced to their corresponding amines. orgoreview.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation. orgoreview.com

Reduction of Nitro Compounds: The reduction of nitro compounds is a primary method for preparing aromatic amines (anilines). libretexts.orgunacademy.com This transformation can be achieved through various methods, including catalytic hydrogenation or using metals like iron, tin, or zinc in an acidic medium (e.g., concentrated HCl). unacademy.comwikipedia.org The reduction of a nitro group is a key step in many industrial syntheses. jove.com For substrates containing other reducible functional groups (like double bonds or carbonyls), a chemoselective reduction might be necessary. For instance, using tin(II) chloride (SnCl₂) can selectively reduce a nitro group in the presence of other sensitive groups. jove.com

| Starting Functional Group | Product | Common Reducing Agents | Notes |

|---|---|---|---|

| Nitrile (-C≡N) | Primary Amine (-CH₂NH₂) | LiAlH₄; H₂/Raney Ni; H₂/Pd-C | Adds one carbon to the original alkyl halide if made via SN2. libretexts.org |

| Amide (-CONH₂) | Primary Amine (-CH₂NH₂) | LiAlH₄ | Retains the original number of carbon atoms. libretexts.org |

| Nitro (-NO₂) | Primary Amine (-NH₂) | H₂/Catalyst; Fe, Sn, or Zn in acid | Primarily used for aromatic amines. unacademy.com |

Application of Named Reactions in Amine Synthesis

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of 2-methoxy-2-methyl-1-phenylpropan-1-amine, a chiral amine, necessitates the use of stereoselective and enantioselective methodologies. These approaches are critical in pharmaceutical and fine chemical synthesis where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. This section explores various strategies to achieve stereocontrol in the synthesis of the target molecule and its analogs, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches to Achieve Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. nih.gov Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been widely applied in the asymmetric synthesis of a variety of chiral molecules. nih.gov

A plausible approach for the stereoselective synthesis of this compound using a chiral auxiliary would involve the asymmetric alkylation of a carboxylic acid derivative. For instance, a suitable precursor such as 2-methoxy-2-methylpropanoic acid could be coupled with a chiral auxiliary, for example, pseudoephedrine or an Evans oxazolidinone.

Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, can be acylated to form a tertiary amide. researchgate.net Deprotonation of the α-carbon of the acyl group with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. acs.org This enolate can then undergo diastereoselective alkylation with an appropriate electrophile, such as benzyl bromide, to introduce the phenylmethyl group. The stereochemical outcome of the alkylation is directed by the chiral pseudoephedrine auxiliary. acs.org Subsequent cleavage of the amide bond would yield the enantiomerically enriched 2-methoxy-2-methyl-1-phenylpropanoic acid, which can then be converted to the target amine through standard functional group transformations, such as a Curtius rearrangement or reduction of a corresponding amide. A related chiral auxiliary, pseudoephenamine, has also been shown to be highly effective in diastereoselective alkylation reactions, particularly in the formation of quaternary carbon centers, and could be a suitable alternative. frontiersin.org

Similarly, Evans oxazolidinones are powerful chiral auxiliaries for controlling the stereochemistry of alkylation reactions. nih.gov An N-acylated Evans oxazolidinone, derived from a suitable carboxylic acid, can be deprotonated to form a Z-enolate. nih.gov The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. acs.org After the alkylation step, the chiral auxiliary can be cleaved under various conditions to afford the desired carboxylic acid, which can then be converted to the target amine.

The general scheme for such an approach is outlined below:

| Step | Description |

| 1 | Coupling of a carboxylic acid precursor with a chiral auxiliary (e.g., pseudoephedrine, Evans oxazolidinone). |

| 2 | Deprotonation to form a chiral enolate. |

| 3 | Diastereoselective alkylation with a suitable electrophile. |

| 4 | Cleavage of the chiral auxiliary to yield the enantiomerically enriched product. |

| 5 | Conversion of the product to the final chiral amine. |

Asymmetric Catalysis for Enantioenrichment

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. Both metal-based and organic catalysts have been extensively developed for a wide range of asymmetric transformations.

Metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones, which can then be converted to chiral amines. The precursor ketone for this compound is 2-methoxy-2-methyl-1-phenylpropan-1-one. The asymmetric hydrogenation of this ketone would yield the corresponding chiral alcohol, 2-methoxy-2-methyl-1-phenylpropan-1-ol, with high enantiomeric purity. This alcohol can then be converted to the target amine, for example, through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine.

Ruthenium, rhodium, and iridium complexes with chiral ligands are highly effective catalysts for the asymmetric hydrogenation of ketones. frontiersin.orgacs.orgresearchgate.net Noyori-type catalysts, which are ruthenium(II) complexes of a chiral diphosphine and a chiral diamine, are particularly effective for the hydrogenation of a wide range of ketones. nih.gov For instance, the asymmetric hydrogenation of racemic 2-methoxypropiophenone, a structurally related α-methoxy ketone, has been reported to proceed with high diastereoselectivity and enantioselectivity using a (S)-TolBINAP/(R)-DMAPEN–Ru catalyst, yielding the corresponding syn-alcohol. researchgate.net This suggests that a similar catalytic system could be effective for the asymmetric hydrogenation of 2-methoxy-2-methyl-1-phenylpropan-1-one.

The general conditions for such a reaction would involve the ketone substrate, a hydrogen source (typically hydrogen gas), and a catalytic amount of the chiral metal complex in a suitable solvent.

Table of Representative Metal Catalysts for Asymmetric Ketone Hydrogenation

| Metal | Chiral Ligand Type | Typical Substrates |

|---|---|---|

| Ruthenium | Chiral Diphosphine/Diamine | Aromatic and Aliphatic Ketones frontiersin.orgacs.org |

| Rhodium | Chiral Diphosphines | Aromatic and Heteroaromatic Ketones nih.gov |

Organocatalysis refers to the use of small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly and offers a metal-free alternative to traditional asymmetric catalysis. For the synthesis of chiral this compound, organocatalytic reduction of the precursor ketone or reductive amination of the ketone could be employed.

The asymmetric reduction of ketones to chiral alcohols can be achieved using various organocatalysts. One of the most well-known examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane reducing agent. mdpi.com This method is highly effective for the reduction of a wide range of prochiral ketones to their corresponding alcohols with high enantioselectivity. mdpi.com

Chiral phosphoric acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations, including the reduction of ketones. nih.gov In the presence of a hydride source, such as a Hantzsch ester or catecholborane, chiral phosphoric acids can catalyze the enantioselective reduction of ketones. nih.gov The bifunctional nature of these catalysts, possessing both a Brønsted acidic site and a Lewis basic site, is believed to be key to their catalytic activity and stereocontrol. acs.org

Furthermore, chiral thiourea-amine organocatalysts have been developed for the enantioselective reduction of prochiral ketones using catecholborane as the reducing agent. nih.govnih.gov These catalysts are proposed to activate both the ketone and the borane through a network of hydrogen bonds, leading to a highly organized transition state and excellent enantioselectivity. nih.gov

Alternatively, the direct organocatalytic asymmetric reductive amination of 2-methoxy-2-methyl-1-phenylpropan-1-one would provide a more direct route to the target chiral amine. Chiral phosphoric acids have been successfully employed in the asymmetric reductive amination of ketones with an amine source and a Hantzsch ester as the hydride donor. sciprofiles.com This reaction proceeds through the in situ formation of an imine, which is then enantioselectively reduced.

Biocatalytic Transformations for Chiral Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. For the synthesis of chiral amines, transaminases are particularly important enzymes.

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (such as isopropylamine or alanine) to a carbonyl acceptor (a ketone or aldehyde). frontiersin.org This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone. The precursor ketone, 2-methoxy-2-methyl-1-phenylpropan-1-one, is a potential substrate for a transaminase.

The substrate scope of naturally occurring transaminases can be limited, particularly for bulky substrates. mdpi.com However, significant progress has been made in expanding the substrate range of these enzymes through protein engineering techniques such as directed evolution and rational design. frontiersin.org For example, an engineered transaminase from Arthrobacter sp. was developed for the industrial-scale synthesis of sitagliptin, an antidiabetic drug, which involves the amination of a bulky ketone. nih.govmdpi.com This demonstrates the potential for developing a transaminase that can efficiently convert 2-methoxy-2-methyl-1-phenylpropan-1-one to the desired chiral amine.

Recent studies have focused on identifying and engineering transaminases that can accept bulky-bulky ketones. researchgate.netnih.govresearchgate.net Bioprospecting efforts have revealed new class III ω-transaminases with a preference for bulky ketones over smaller substrates. nih.govnih.gov Furthermore, computational methods are being used to predict and engineer the substrate specificity and enantioselectivity of transaminases. acs.org

A related biocatalytic approach is the use of amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor as the reductant. An example of a successful application of this method is the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one with high conversion and enantiomeric excess using an AmDH. frontiersin.orgwhiterose.ac.uk This provides a strong precedent for the feasibility of biocatalytic reductive amination of the structurally similar 2-methoxy-2-methyl-1-phenylpropan-1-one.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 2 Methyl 1 Phenylpropan 1 Amine

Reactions of the Amine Moiety

The primary amine group in 2-Methoxy-2-methyl-1-phenylpropan-1-amine is a focal point of its reactivity. The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, enabling it to engage in a wide array of chemical reactions. These transformations are fundamental in organic synthesis for creating new carbon-nitrogen bonds and modifying the molecule to form various derivatives.

Oxidation Reactions of Primary and Secondary Amines

The oxidation of primary amines is a significant transformation that can lead to the formation of imines or nitriles. thieme.de This process involves the removal of hydrogen atoms from the amine. thieme.de The specific product often depends on the chosen oxidant and reaction conditions. thieme.de For a primary amine like this compound, this transformation represents a key pathway to valuable synthetic intermediates.

Recent advancements in organic synthesis have emphasized the development of environmentally benign, metal-free oxidation methods. thieme.de These protocols offer an alternative to traditional heavy-metal-based oxidants. nih.govresearchgate.net For primary amines, these methods can achieve high selectivity for nitriles under mild conditions. nih.gov

One prominent strategy involves the use of nitroxyl (B88944) radicals, such as 4-acetamido-TEMPO (ACT), in catalytic amounts. nih.gov In conjunction with a terminal oxidant like Oxone, this system facilitates the conversion of primary amines to nitriles at room temperature. nih.govresearchgate.net The process is operationally simple and scalable, with products often purified by simple filtration. nih.gov Another metal-free approach utilizes azodicarboxylates, such as diethyl azodicarboxylate (DEAD), which can effectively oxidize primary amines to their corresponding imines. rsc.org

Table 1: Metal-Free Oxidation Protocols for Primary Amines

| Catalyst/Reagent System | Terminal Oxidant | Product Type | Key Features |

| 4-acetamido-TEMPO (ACT) | Oxone | Nitrile | Room temperature, high yields (85-98%), scalable, environmentally benign. nih.govresearchgate.net |

| Azodicarboxylates (e.g., DEAD) | - | Imine | Mild conditions, provides access to synthetically useful imine intermediates. rsc.org |

| Iodine/tert-Butyl Hydroperoxide | tert-Butyl Hydroperoxide | - | Can be used for C-N bond cleavage in certain amine derivatives. researchgate.net |

Electrochemical methods provide a green and efficient alternative for amine oxidation, avoiding the need for chemical oxidants. nih.govacs.org This technique uses an applied electrical potential to drive the oxidation process. The oxidation of primary amines can be challenging, but electrochemical approaches have been developed to selectively produce nitriles. nih.govnanoge.org

The mechanism of electrochemical oxidation can vary. On nickel oxyhydroxide (NiOOH) electrodes, for instance, two primary pathways are considered: a potential-independent hydrogen atom transfer (HAT) to Ni³⁺ sites and a potential-dependent hydride transfer to Ni⁴⁺ sites. nih.gov The latter is often the dominant pathway for amine oxidation on NiOOH. nih.gov These reactions can be performed at ambient temperature and pressure, and the electrons generated at the anode can be used for valuable reduction reactions at the cathode, enhancing the economic viability of the process. nih.gov The choice of electrode material, such as porous Ti/Ni alloys or NiSe nanorods, is crucial for achieving high conversion and yield. nanoge.orgnih.gov

Table 2: Electrochemical Oxidation of Primary Amines

| Electrode Material | Mediator/Catalyst | Product Type | Mechanistic Insight |

| Nickel Oxyhydroxide (NiOOH) | - | Nitrile | Involves both hydrogen atom transfer and hydride transfer mechanisms. nih.gov |

| Porous Ti/Ni alloys | - | Nitrile | Active for water splitting and amine oxidation; conditions can be optimized for high yields. nanoge.org |

| Platinum (Pt) | TEMPO | Nitrile | TEMPO acts as a redox mediator to facilitate oxidation. nih.gov |

| Nickel Selenide (NiSe) Nanorods | - | Nitrile | High yields at room temperature in water. nih.gov |

Acylation and Alkylation Reactions for Derivative Formation

The nucleophilic nature of the amine in this compound allows for straightforward acylation and alkylation, which are powerful methods for creating more complex molecules.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction typically occurs in the presence of a base to neutralize the acid byproduct (e.g., HCl) and results in the formation of a stable amide derivative. This transformation is a common strategy in medicinal chemistry to modify the properties of a parent amine compound.

Alkylation introduces alkyl groups onto the nitrogen atom. The reaction with alkyl halides can proceed in a stepwise manner to form secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. However, polyalkylation is a common issue, leading to a mixture of products. libretexts.orglibretexts.org To achieve mono-alkylation, reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction of the intermediate imine, is often a more controlled and effective method.

Table 3: Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product |

| Acylation | Acyl Chloride (R-COCl) | N-acyl amine (Amide) |

| Acylation | Acid Anhydride ((RCO)₂O) | N-acyl amine (Amide) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Formation of Imines and Schiff Bases from the Amine Functionality

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). The process is typically catalyzed by acid and is reversible. libretexts.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the final imine product. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org The formation of an imine from this compound and an aromatic aldehyde like benzaldehyde (B42025) would be favored due to the formation of a conjugated system, which stabilizes the product. youtube.com

Table 4: Imine and Schiff Base Formation

| Carbonyl Compound | Catalyst | Product Structure | Key Features |

| Aldehyde (R-CHO) | Acid (e.g., H⁺) | R-CH=N-R' | Reversible condensation reaction; water is eliminated. masterorganicchemistry.com |

| Ketone (R₂C=O) | Acid (e.g., H⁺) | R₂C=N-R' | Generally slower than with aldehydes due to steric hindrance. learncbse.in |

Nucleophilic Additions and Substitutions Involving the Amine

The lone pair of electrons on the nitrogen atom of this compound enables it to function as a potent nucleophile in various addition and substitution reactions.

Nucleophilic Addition: The amine can add to carbon-carbon multiple bonds that are activated by electron-withdrawing groups, such as the α,β-unsaturated carbonyl compounds found in Michael acceptors. This conjugate addition reaction is a reliable method for forming new carbon-nitrogen bonds.

Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions, displacing a leaving group on an alkyl or aryl substrate.

On sp³ carbons (S_N2): As seen in alkylation reactions, the amine can attack an alkyl halide, displacing the halide ion.

On sp² carbons (S_NAr): The amine can act as a nucleophile in nucleophilic aromatic substitution (S_NAr) reactions. This typically requires an aromatic ring that is activated by strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). nih.govyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov While less common, concerted S_NAr mechanisms have also been proposed, particularly for the displacement of less conventional leaving groups like methoxy (B1213986) groups on arenes under specific conditions, such as using a sodium hydride-iodide composite. ntu.edu.sg

Table 5: Nucleophilic Reactions of the Amine

| Reaction Type | Electrophile | Product Type | Mechanism |

| Conjugate Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Michael Addition |

| Nucleophilic Alkyl Substitution | Alkyl Halide | Alkylated Amine | S_N2 |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | N-Aryl Amine | S_NAr (Addition-Elimination) nih.govyoutube.com |

Reactions Involving the Methoxy Group

The methoxy group in this compound is part of a tertiary alkyl methyl ether structure [Ph-CH(NH₂)-C(OCH₃)(CH₃)₂]. This structural feature is crucial as tertiary ethers exhibit different reactivity compared to primary, secondary, or aryl ethers, particularly in cleavage and demethylation reactions. libretexts.orgchemistrysteps.com

Demethylation is the chemical process of removing a methyl group from a molecule. wikipedia.org In the context of ethers, this involves the cleavage of a carbon-oxygen bond. wikipedia.orgchem-station.com While various reagents are known to demethylate aryl methyl ethers, the cleavage of a sterically hindered tertiary alkyl methyl ether, such as the one present in the title compound, typically requires strong acidic conditions. chemistrysteps.comresearchgate.net

Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). chem-station.comcommonorganicchemistry.com For tertiary ethers, the reaction with HBr or HI is the most relevant pathway. chemistrysteps.com The mechanism proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Due to the stability of the resulting tertiary carbocation, the C-O bond cleavage follows an Sₙ1-type mechanism. libretexts.orgchemistrysteps.com The final step is the attack of the halide nucleophile on the carbocation.

| Reagent Class | Specific Reagent | Typical Conditions | Mechanism on Tertiary Ether | Notes |

|---|---|---|---|---|

| Strong Protic Acids | HBr, HI | Aqueous solution, elevated temperature | Sₙ1-type cleavage | Most effective method for tertiary ether cleavage. chemistrysteps.com |

| Lewis Acids | BBr₃ | Anhydrous DCM, low to room temperature | Forms Lewis acid-base adduct, followed by cleavage | Highly effective but harsh; may be complicated by the presence of the amine group. chem-station.com |

| Lewis Acids | AlCl₃ | Anhydrous solvent (e.g., DCM), heating | Slower than BBr₃; often used with a scavenger like ethanethiol. | Reactivity is generally lower than BBr₃. chem-station.com |

| Thiolates | Sodium ethanethiolate (NaSEt) | Polar aprotic solvent (e.g., DMF), high temperature | Sₙ2 attack on the methyl group | Generally more effective for aryl methyl ethers and less sterically hindered systems. commonorganicchemistry.com |

The outline heading "Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Methoxy-substituted Aromatics" warrants clarification. A classic SNAr reaction involves a nucleophilic attack on an aromatic ring that is activated by strong electron-withdrawing groups (e.g., nitro groups). chemistrytalk.orgwikipedia.org The phenyl ring in this compound is unsubstituted and therefore not activated for SNAr. Consequently, this pathway is not a viable transformation for this molecule.

However, the molecule can undergo other nucleophilic substitution reactions centered on the aliphatic ether linkage. The most significant of these is the acid-catalyzed cleavage of the tertiary ether, which proceeds through a nucleophilic substitution mechanism (Sₙ1). libretexts.orgchemistrysteps.com

The mechanism involves three key steps:

Protonation of the Ether Oxygen: A strong acid (e.g., HI) protonates the ether oxygen, creating an oxonium ion. This step transforms the poor leaving group (-OCH₃) into a good leaving group (CH₃OH). masterorganicchemistry.com

Formation of a Tertiary Carbocation: The protonated ether undergoes C-O bond cleavage, where methanol (B129727) departs as a neutral molecule. This results in the formation of a relatively stable tertiary carbocation at the C2 position. chemistrysteps.comyoutube.com

Nucleophilic Attack: A nucleophile, such as the iodide ion (I⁻) from HI, attacks the electrophilic carbocation, forming the final substitution product. chemistrysteps.com

This Sₙ1 pathway is favored for tertiary ethers because of the electronic stabilization of the intermediate carbocation. masterorganicchemistry.com This contrasts with primary ethers, which are cleaved via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over other possible positions. studysmarter.co.uk For this compound, regioselectivity is most relevant in electrophilic aromatic substitution (EAS) reactions on the phenyl ring. wikipedia.org The side chain [-CH(NH₂)C(OCH₃)(CH₃)₂] acts as an activating, ortho-, para-directing group due to the electron-donating nature of alkyl groups. lkouniv.ac.in

However, the reactivity of the primary amine significantly influences the outcome. In neutral or basic conditions, the -NH₂ group is a powerful activating ortho-, para-director. Under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the amine is protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. chemistrytalk.org Therefore, to achieve ortho- or para-substitution, the amine group typically requires protection (e.g., as an amide) before the EAS reaction. Assuming the amine is protected, the steric bulk of the side chain would likely cause electrophilic attack to favor the less hindered para-position.

| Reaction | Conditions / Reagent | Amine State | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Protonated (-NH₃⁺) | 1-(3-Nitrophenyl)-2-methoxy-2-methylpropan-1-amine |

| Bromination | Br₂ / FeBr₃ | Protected (e.g., Acyl) | N-[1-(4-Bromophenyl)-2-methoxy-2-methylpropyl]acetamide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Protected (e.g., Acyl) | N-[1-(4-Acylphenyl)-2-methoxy-2-methylpropyl]acetamide |

Stereoselectivity

The C1 carbon of this compound is a chiral center. This inherent chirality can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. For instance, derivatization of the amine followed by a reaction at another part of the molecule could proceed with facial selectivity directed by the existing stereocenter.

A relevant synthetic strategy involves the diastereoselective reaction of Grignard reagents with optically active α-aminoketones, which are structurally related. researchgate.net In such reactions, the existing chiral center adjacent to the carbonyl group directs the nucleophilic attack from the less hindered face, leading to the preferential formation of one diastereomer. researchgate.net Similarly, if the amine of the title compound were converted to an imine, nucleophilic addition to the C=N double bond would be influenced by the adjacent C2 stereocenter (if it were chiral) and the bulky tertiary ether group, resulting in the formation of a new chiral center with a specific stereochemical preference.

Derivatization for the Synthesis of Diverse Molecular Scaffolds

A molecular scaffold is a core structure upon which functional groups can be appended to create a diverse library of compounds. mdpi.com this compound is a useful scaffold due to its primary amine, which serves as a versatile handle for derivatization. libretexts.org

The primary amine can undergo a wide variety of reactions to build more complex molecular architectures:

Acylation: Reaction with acid chlorides or anhydrides yields stable amides. This is also a common strategy for protecting the amine group. libretexts.org

Alkylation/Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., NaBH₃CN) produces secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Imine Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further modified or used in cycloaddition reactions. libretexts.org

Heterocycle Synthesis: The amine can act as a key nucleophile in the construction of nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrimidines, while reaction with diketones can lead to the formation of pyrroles or other heterocyclic systems. researchgate.net

These derivatization reactions allow the core 1-phenylpropan-1-amine (B1219004) structure to be incorporated into a wide range of larger molecules with potential applications in medicinal chemistry and materials science. researchgate.netuniovi.es

| Reaction Type | Reagents | Resulting Functional Group/Scaffold |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine |

| Imine Formation | Acetone | Imine (Schiff Base) |

| Heterocycle Synthesis (Paal-Knorr) | 2,5-Hexanedione | Pyrrole |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methoxy 2 Methyl 1 Phenylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methoxy-2-methyl-1-phenylpropan-1-amine. It provides detailed information about the chemical environment of each atom, their connectivity, and the molecule's three-dimensional arrangement.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to its unique atomic environments. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous signal assignment.

Based on the structure, the following table outlines the predicted ¹H NMR chemical shifts. The exact values can vary based on the solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons of the phenyl group. |

| CH-NH₂ | ~4.00 | Singlet (broad) or Doublet | 1H | Benzylic proton, adjacent to a chiral center and the amine group. |

| OCH₃ | ~3.20 | Singlet | 3H | Methoxy (B1213986) group protons. |

| NH₂ | 1.50 - 2.50 | Singlet (broad) | 2H | Amine protons, chemical shift is variable and depends on concentration and solvent. |

| C(CH₃)₂ | ~1.10 and ~1.05 | Two Singlets | 6H (3H each) | Two diastereotopic methyl groups on the quaternary carbon. |

The ¹³C NMR spectrum would complement the proton data, providing insight into the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl C (quaternary) | ~140 | Aromatic carbon attached to the propan-1-amine chain. |

| Phenyl CH | ~128 | Aromatic carbons. |

| C(CH₃)₂-O | ~75 | Quaternary carbon bonded to oxygen and two methyl groups. |

| CH-NH₂ | ~60 | Benzylic carbon bonded to the nitrogen. |

| OCH₃ | ~50 | Methoxy carbon. |

| C(CH₃)₂ | ~25 | The two diastereotopic methyl carbons. |

Due to the presence of a stereocenter at the C1 position (the carbon bonded to the phenyl and amine groups), this compound is a chiral molecule. Mosher's method is a powerful NMR technique used to determine the absolute configuration of such chiral amines. nih.govresearchgate.netspringernature.com

The method involves derivatizing the amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomeric amides. nih.govresearchgate.net The ¹H NMR spectra of these two diastereomers are then compared. The phenyl group in the MTPA moiety creates a distinct anisotropic magnetic field. Depending on the absolute configuration of the amine, neighboring protons will lie in either the shielding or deshielding cone of this field, leading to predictable differences in their chemical shifts (Δδ = δS - δR).

For this compound, analysis of the Δδ values for the methoxy and gem-dimethyl protons would allow for the assignment of the absolute configuration at the C1 stereocenter. A simplified model predicts that for one enantiomer, protons on one side of the molecule (e.g., the methoxy group) will show a positive Δδ, while protons on the other side (e.g., the gem-dimethyl groups) will show a negative Δδ.

Dynamic NMR (DNMR) spectroscopy can be utilized to study the rotational barriers and molecular flexibility of this compound. Restricted rotation can occur around the C1-phenyl single bond and the C1-C2 single bond due to steric hindrance.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, resulting in distinct signals for atoms that would otherwise be equivalent. For example, the protons on the phenyl ring may show separate signals. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single averaged signal. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated. missouri.edunih.govnih.gov This provides valuable information about the molecule's conformational stability and flexibility.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Frequencies

No experimental or theoretical data is publicly available to assign the characteristic vibrational frequencies for this compound.

Conformational Analysis and Intermolecular Interactions

There are no published studies on the conformational analysis or intermolecular interactions of this compound using vibrational spectroscopy.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

A search of crystallographic databases yielded no results for the crystal structure of this compound. Consequently, information regarding its absolute configuration and solid-state structure, including its crystal system, space group, and key structural parameters, is not available.

Theoretical and Computational Chemistry Studies of 2 Methoxy 2 Methyl 1 Phenylpropan 1 Amine

Molecular Geometry and Electronic Structure Calculations

This area of study uses computational methods to predict the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons.

Conformational Analysis and Energy Minima Determination

Molecules with rotatable bonds, like 2-Methoxy-2-methyl-1-phenylpropan-1-amine, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify all possible stable conformers and determine their relative energies to find the global energy minimum—the most stable conformation. This is often achieved by systematically rotating the molecule's dihedral angles and calculating the potential energy at each step to map out the potential energy surface.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating how chemical reactions occur on a molecular level.

Kinetic Isotope Effect Studies (Computational)The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. Computational studies can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. These calculations provide insight into the rate-determining step of a reaction and the nature of the transition state, such as which bonds are being broken or formed.

Without specific published research on this compound, no specific data tables or detailed findings can be presented.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical studies focused on the prediction of spectroscopic properties for this compound. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These methods involve optimizing the molecular geometry of a compound and then calculating the magnetic shielding tensors for NMR or the harmonic frequencies for vibrational spectra.

For instance, in studies of related molecules, theoretical calculations are often performed to complement experimental data. The general approach involves using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to compute the properties of interest. The calculated values are then often scaled or compared with experimental data to validate the computational model. While no specific data tables for this compound can be presented due to the absence of published research, the following table illustrates a typical format for presenting such predicted data, based on studies of analogous compounds.

Table 1: Illustrative Example of Predicted Spectroscopic Data Format (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)

| Property | Predicted Value | Method/Basis Set |

| ¹H NMR Chemical Shift (ppm) | ||

| -OCH₃ | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| -CH(NH₂) | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| Phenyl-H | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (ppm) | ||

| -C(OCH₃)(CH₃)₂ | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| Phenyl-C | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| C-O Stretch | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

| Phenyl Ring Modes | Hypothetical Value | DFT/B3LYP/6-311++G(d,p) |

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Interaction Context (e.g., affinity for chemical receptors or transporters for mechanistic study, not pharmacological effect)

No specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound concerning its affinity for chemical receptors or transporters for mechanistic investigation were found in the reviewed literature. QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological or chemical activity. These models are developed to predict the activity of new compounds and to understand the structural features that are important for a specific interaction.

In a typical QSAR study for chemical receptor affinity, a set of molecules with known binding affinities is used as a training set. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity.

For example, a QSAR study on a series of compounds might investigate their binding affinity to a specific transporter protein. The resulting model could highlight that factors such as molecular volume, specific atom-centered charges, or the octanol-water partition coefficient (logP) are critical for high-affinity binding. This information provides mechanistic insights into the chemical interactions driving the binding process.

While no QSAR data for this compound is available, the table below provides a representative structure of how QSAR model parameters might be presented.

Table 2: Illustrative Example of QSAR Model Parameters (Note: The following data is hypothetical and for illustrative purposes only, as no specific QSAR studies on this compound were found.)

| Descriptor | Coefficient | p-value | Interpretation |

| Molecular Weight | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

| LogP | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

| Dipole Moment | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

| Number of H-bond donors | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |

Role As a Precursor and Applications in Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

While direct and extensive literature on the use of 2-methoxy-2-methyl-1-phenylpropan-1-amine as a building block is limited, the broader class of 2-methyl-1-substituted phenyl-2-propanamine compounds has been identified as crucial intermediates in the synthesis of pharmaceutically active molecules. Specifically, these structures are recognized as potential precursors for β2-adrenergic receptor agonist drugs. The synthesis of these amine compounds is designed to create a key side chain that is integral to the structure of more complex drugs. This suggests that this compound, as a member of this class, holds potential as a foundational unit for constructing more elaborate organic molecules.

Chiral Ligands and Catalysts in Asymmetric Synthesis

Asymmetric catalysis is a fundamental field in modern synthetic chemistry, relying on chiral ligands and catalysts to produce enantiomerically pure compounds. Chiral amines are a well-established class of compounds used in the development of such ligands. However, a review of available scientific literature does not provide specific examples or detailed research on the application of this compound as a chiral ligand or as a precursor for catalysts in asymmetric synthesis. The potential for its use in this context would depend on its stereochemical properties and its ability to coordinate with metal centers to create an effective chiral environment for catalysis.

Precursor for Advanced Materials

The development of advanced materials with tailored properties is a significant area of chemical research. Certain organic molecules can serve as precursors or monomers in the synthesis of these materials.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with artificially created recognition sites capable of selectively binding a target molecule. researchgate.netnih.gov This is achieved by polymerizing functional monomers around a template molecule. researchgate.netnih.gov Amines are a class of compounds that can be used as templates in the synthesis of MIPs. dokumen.pub However, there is no specific information available in the scientific literature detailing the use of this compound as a functionalized template for the creation of molecularly imprinted polymers.

Role in Multi-Step Synthesis of Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.com The synthesis of these structures often involves multi-step reaction sequences where primary amines can be key reactants. frontiersin.orgclockss.org These amines can participate in cyclization reactions to form the heterocyclic ring. A thorough search of the chemical literature did not yield specific studies or methodologies where this compound is utilized as a precursor in the multi-step synthesis of heterocyclic compounds.

Design of Ligands for Specific Chemical Interactions (e.g., binding to protein transporters for mechanistic insight)

Understanding the interaction between small molecules and biological targets, such as protein transporters, is crucial for drug design and mechanistic studies. Ligands are designed and synthesized to probe these interactions. While the phenethylamine scaffold, to which this compound belongs, is common in molecules that interact with biological transporters, there is no specific research available that describes the design or use of this compound as a ligand for studying protein transporters or for gaining mechanistic insights into their function.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways for 2-Methoxy-2-methyl-1-phenylpropan-1-amine

The future synthesis of this compound is poised to move beyond classical methods towards more sustainable and efficient strategies. Traditional routes to chiral amines often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org Emerging research focuses on greener alternatives, which could be readily adapted for the target compound.

A primary area of development is biocatalysis, particularly the use of enzymes like transaminases (ATAs). rsc.org These enzymes can produce chiral amines from prochiral ketones with high enantioselectivity under mild conditions, representing a significant improvement in sustainability. rsc.orgacs.org The development of artificial biocatalytic networks that can convert alcohols directly to chiral amines offers an atom-efficient and environmentally benign approach. hims-biocat.eu Another sustainable strategy is the "hydrogen borrowing" methodology, which can utilize biomass-derived alcohols as starting materials. rsc.org These enzymatic and chemoenzymatic cascades are increasingly being explored for their efficiency and reduced environmental impact. acs.org A patent describing the synthesis of the broader class of 2-methyl-1-substituted phenyl-2-propanamine compounds suggests potential non-enzymatic routes that could serve as benchmarks for improvement via green chemistry principles. google.com

| Synthetic Approach | Description | Advantages | Relevant Research Areas |

| Biocatalysis | Use of enzymes, such as amine transaminases (ATAs), to catalyze the asymmetric synthesis from a prochiral precursor. rsc.org | High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.orghims-biocat.eu | Enzyme discovery, protein engineering, cascade reactions. acs.org |

| Hydrogen Borrowing | Catalytic amination of alcohols where the alcohol is temporarily oxidized to an intermediate that then reacts with an amine source. rsc.org | High atom economy, potential to use renewable (biomass-derived) feedstocks. | Homogeneous and heterogeneous catalysis. |

| Chemoenzymatic Cascades | A one-pot process combining chemical and enzymatic reaction steps to increase efficiency and reduce intermediate purification. acs.org | Increased process efficiency, reduced waste, synergistic catalysis. | Process intensification, cascade reaction design. |

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Understanding

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and potential applications. Future research will undoubtedly integrate advanced spectroscopic techniques with high-level computational methods.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. DFT calculations can be used to determine the molecule's stable conformers, predict its vibrational spectra (FT-IR, Raman), and calculate NMR chemical shifts, providing a strong correlation with experimental data. researchgate.net Such studies can also elucidate electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding reactivity. researchgate.net For structurally related phenylethylamines, techniques like molecular-beam Fourier transform microwave spectroscopy have been used to provide exceptionally detailed conformational analyses in the gas phase. researchgate.net This integration of computational modeling with experimental spectroscopy allows for a robust characterization of the molecule's structural preferences and dynamic behavior. mdpi.com Furthermore, NMR spectroscopy, when used with chiral derivatizing agents, is a powerful method for determining the absolute configuration of related chiral molecules, a technique that would be directly applicable here. researchgate.net

| Methodology | Information Gained | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, NMR chemical shifts, electronic properties (HOMO-LUMO). researchgate.net | Provides a theoretical framework to understand and predict the molecule's physical and chemical properties. |

| NMR Spectroscopy | 1H and 13C chemical shifts, coupling constants, determination of absolute configuration with chiral auxiliaries. researchgate.net | Confirms molecular structure and stereochemistry. |

| FT-IR/Raman Spectroscopy | Vibrational modes of functional groups. | Provides a fingerprint for the molecule, confirming its identity and bonding patterns. |

| Microwave Spectroscopy | Precise rotational constants, detailed conformational analysis in the gas phase. researchgate.net | Offers fundamental insights into the intrinsic structural preferences of the molecule, free from solvent effects. |

Exploration of New Reactivity Modes and Transformations

The unique structure of this compound, featuring a sterically hindered chiral quaternary center adjacent to both a phenyl ring and an amine, suggests the potential for novel reactivity. Future research should focus on exploring transformations that leverage these distinct features.

One promising area is the catalytic enantioselective α-C–H functionalization of the benzylic position. researchgate.net While challenging due to the inert nature of the C-H bond, modern organocatalytic or transition-metal-catalyzed methods could enable the direct introduction of new substituents, leading to complex chiral amine structures. researchgate.net Additionally, the amine group itself can direct reactions or be transformed. Investigating its participation in transition-metal-catalyzed cross-coupling reactions could open pathways to new classes of derivatives. rsc.org The steric bulk around the amine and the benzylic carbon may influence reaction outcomes in unique ways, potentially leading to unforeseen selectivity or reactivity that differs from less substituted amines.

Expanding Applications as Chiral Auxiliaries and Synthetic Intermediates

Chiral amines are highly valuable in asymmetric synthesis, often serving as resolving agents or as chiral auxiliaries to control the stereochemical outcome of a reaction. merckmillipore.comwikipedia.org Structurally similar compounds, such as 1-phenylethylamine, are among the most widely used chiral auxiliaries in both academic and industrial research. mdpi.com

Future work should systematically evaluate the performance of this compound as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, its rigid and well-defined stereochemical environment could effectively guide the stereoselectivity of reactions like alkylations, aldol additions, or Diels-Alder reactions. The presence of the quaternary stereocenter could impart unique facial bias and conformational rigidity, potentially leading to higher diastereoselectivity than existing auxiliaries. wikipedia.org Establishing its utility as a recoverable and reusable auxiliary would be a significant contribution, particularly for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where more than 80% of all drugs and drug candidates contain an amine functional group. sigmaaldrich.comyale.edursc.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any chemical compound to be synthetically useful, its preparation must be scalable, safe, and reproducible. The integration of continuous flow chemistry and automation represents a paradigm shift in chemical manufacturing that could be applied to the synthesis of this compound. researchgate.net

Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved consistency. researchgate.netatomfair.com This technology is particularly well-suited for the synthesis of chiral amines and pharmaceutical intermediates. nih.govwhiterose.ac.uk Future research could focus on developing a telescoped, multi-step flow synthesis of the target molecule. nih.gov Furthermore, combining flow reactors with automation and real-time analytics (e.g., LC-MS, NMR) allows for high-throughput reaction optimization and on-demand production. nih.gov The development of a fully automated, computer-controlled platform for the synthesis of this compound and its derivatives could accelerate its investigation and potential application. innovationnewsnetwork.com

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions. atomfair.com |

| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times and higher yields. researchgate.net |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. nih.gov |

| Reproducibility | Automated control of parameters (temperature, flow rate, stoichiometry) ensures high process consistency. atomfair.com |

| Automation Potential | Easily integrated with pumps, valves, and analytical tools for automated optimization and production. nih.govinnovationnewsnetwork.com |

Investigation into the Chemodiversity and Scaffold Potential of its Derivatives

The phenethylamine framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs that act on the central nervous system and other biological targets. wikipedia.orgnih.gov The unique substitution pattern of this compound makes it an attractive starting point for creating new chemical diversity.

Future research should involve the systematic synthesis of a library of derivatives by modifying the phenyl ring, the amine, or by replacing the methoxy (B1213986) group. These new compounds could then be screened for biological activity. For example, studies on related phenethylamines have explored their potential as dopamine reuptake inhibitors or as agents that interact with the microtubule cytoskeleton. biomolther.orgnih.gov The concept of "scaffold hopping," where the core structure is used as a template to design novel molecules with similar 3D pharmacophore features but a different chemical backbone, could also be applied. nih.gov Such investigations into the structure-activity relationships (SAR) of its derivatives could uncover novel lead compounds for drug discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-2-methyl-1-phenylpropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination starting from 2-methoxy-2-methylpropanal and benzylamine. Key steps include:

- Aldehyde Preparation : Oxidize 2-methoxy-2-methylpropanol to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane .

- Reductive Amination : React the aldehyde with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (e.g., N2). Maintain a pH of 5–6 using acetic acid to favor imine formation .

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (CDCl3) should show a singlet for the methoxy group (~δ 3.3 ppm), a multiplet for aromatic protons (δ 7.2–7.4 ppm), and a broad singlet for the amine proton (δ 1.8–2.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., methoxy at ~δ 55 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [C₁₁H₁₇NO + H]⁺ (calc. 180.1388, observed 180.1385) .

- FTIR : Detect N–H stretch (~3350 cm⁻¹) and C–O–C asymmetric stretch (~1250 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : The free base is hygroscopic and prone to oxidation. Stabilize as the hydrochloride salt by treating with HCl in diethyl ether, followed by lyophilization .

- Storage : Store at –20°C in airtight, amber vials under argon. Monitor degradation via periodic TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

- Methodological Answer :

- Asymmetric Catalysis : Use a chiral catalyst (e.g., (R)-BINAP) in the reductive amination step to induce enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10, flow rate 1 mL/min) .

- Resolution : Separate enantiomers via diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid in ethanol. Recrystallize the diastereomer and regenerate the free base with NaOH .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in receptor binding studies?

- Methodological Answer :

- Substituent Effects : Fluorination at the phenyl para position (as in 2-Fluoro-3-methoxy-2-methylpropan-1-amine) increases binding affinity for serotonin receptors (5-HT2C) by 30% compared to the non-fluorinated parent compound. Test via radioligand displacement assays (³H-LSD, IC50 ~15 nM) .

- Methoxy Position : Ortho-methoxy substitution (as in 2-Amino-1-(o-methoxyphenyl)propane) reduces metabolic stability in hepatic microsomes (t₁/₂ < 20 min vs. >60 min for para-substituted analogs) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~2.1), CNS permeability (predicted +), and cytochrome P450 inhibition (CYP2D6: moderate risk). Validate predictions with in vitro Caco-2 permeability assays .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT2C) using GROMACS. Identify key residues (e.g., Asp134 for hydrogen bonding) and optimize substituents to enhance binding .

Contradictions and Validation

- Synthetic Yield Variability : reports 60–70% yields for reductive amination, while notes 85% yields for similar scaffolds. Optimize by pre-forming the imine intermediate and using anhydrous conditions .

- Biological Activity : Fluorinated analogs () show enhanced receptor affinity, but methoxy groups () improve metabolic stability. Balance these properties via iterative SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.